what is mPEG-Epoxide and its chemical structure
what is mPEG-Epoxide and its chemical structure
An In-depth Technical Guide to mPEG-Epoxide for Researchers and Drug Development Professionals
Introduction to mPEG-Epoxide
Methoxypolyethylene glycol-epoxide (mPEG-Epoxide) is a linear, monofunctional derivative of polyethylene (B3416737) glycol (PEG) that features a reactive epoxide group (also known as a glycidyl (B131873) ether) at one terminus and an inert methoxy (B1213986) group at the other.[1][2][3] This heterobifunctional structure makes mPEG-Epoxide a valuable reagent in the field of bioconjugation, a process often referred to as PEGylation.
PEGylation is a well-established strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules such as proteins, peptides, and small drugs.[2][4] By covalently attaching PEG chains, the resulting conjugate often exhibits increased solubility, enhanced stability against proteolytic degradation, prolonged plasma half-life, and reduced immunogenicity and antigenicity.[2][3][5] mPEG-Epoxide serves as a key tool in this process, offering a specific and stable means of conjugation.[6][7]
Chemical Structure
The chemical structure of mPEG-Epoxide consists of a methoxy-terminated polyethylene glycol chain with a terminal epoxide ring. Its linear formula is represented as CH₃O-(CH₂CH₂O)n-CH₂CH(O)CH₂.[8][9]
The core components of the structure are:
-
Methoxy (mPEG) Terminus: An inert cap that prevents crosslinking and ensures the monofunctional reactivity of the molecule.
-
Polyethylene Glycol (PEG) Backbone: A flexible, hydrophilic polymer chain that imparts the beneficial properties of PEGylation. The length of this chain (denoted by 'n') can be varied to fine-tune the properties of the final conjugate.
-
Epoxide Terminus: A three-membered ring containing an oxygen atom. This strained ring is electrophilic and can react with nucleophiles, most notably primary amines and hydroxyl groups found on biomolecules, through a ring-opening reaction.[3][10]
Properties and Characteristics of mPEG-Epoxide
The physical and chemical properties of mPEG-Epoxide are largely dependent on its molecular weight.
Physical Properties
| Property | Description | Citations |
| Appearance | White to off-white solid or a viscous liquid, depending on the molecular weight. | [2][11] |
| Solubility | Soluble in water, aqueous buffers, chloroform, methylene (B1212753) chloride, DMF, and DMSO. Less soluble in alcohol and toluene (B28343). Insoluble in ether. | [3][10] |
| Density | Approximately 1.125 g/mL. | [10] |
| Storage | Recommended to be stored at -20°C to -5°C in a dry, dark environment to prevent degradation. | [1][2] |
Chemical Properties
| Property | Description | Citations |
| Functionality | Monofunctional with a terminal epoxide group. | [1][3] |
| Reactivity | The epoxide ring readily reacts with nucleophiles such as primary amines (-NH₂) and hydroxyls (-OH) via a ring-opening mechanism to form a stable, covalent secondary amine or ether linkage, respectively. The reaction with amines is most efficient under mildly alkaline conditions (pH 8.0-9.5). | [3][6] |
| Purity (Substitution) | Typically supplied with >95% substitution of the epoxide functional group, as determined by NMR. | [2] |
| Polydispersity Index (PDI) | The PDI for linear mPEG derivatives is generally low, in the range of 1.02-1.05, indicating a narrow molecular weight distribution. | [10] |
Available Molecular Weights
mPEG-Epoxide is commercially available in a wide range of molecular weights (MW) to suit various applications. The choice of MW is critical as it influences the properties of the final PEGylated product.
| Common Molecular Weights (Daltons) |
| 550 |
| 750 |
| 1,000 |
| 2,000 |
| 3,400 |
| 5,000 |
| 10,000 |
| 20,000 |
| Other sizes may be available via custom synthesis. |
Reaction Mechanism and Experimental Protocols
Reaction of mPEG-Epoxide with Primary Amines
The primary application of mPEG-Epoxide in drug development is its reaction with primary amine groups (e.g., the ε-amine of lysine (B10760008) residues on proteins). The reaction proceeds via a nucleophilic attack of the amine on one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a stable secondary amine linkage and a hydroxyl group.
Experimental Protocols
Synthesis of mPEG-Epoxide
The synthesis of mPEG-Epoxide typically involves the activation of the terminal hydroxyl group of mPEG-OH. A common method is the reaction of mPEG-OH with epichlorohydrin (B41342) in the presence of a base (e.g., sodium hydride) to form the glycidyl ether.[1]
General Procedure:
-
mPEG-OH is dried under vacuum or by azeotropic distillation with toluene to remove water.
-
The dried mPEG-OH is dissolved in an anhydrous aprotic solvent (e.g., THF or toluene).
-
A strong base, such as sodium hydride (NaH), is added to deprotonate the terminal hydroxyl group, forming an alkoxide.
-
Epichlorohydrin is added to the solution, and the reaction proceeds, typically at room temperature or with gentle heating, to form the mPEG-Epoxide.
-
The reaction is quenched, and the product is purified, often by precipitation in a non-solvent like diethyl ether, followed by filtration and drying under vacuum.
Characterization of mPEG-Epoxide
The purity and identity of mPEG-Epoxide are critical. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for characterization.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve a small amount of the mPEG-Epoxide product in a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Data Acquisition: Record the ¹H NMR spectrum.
-
Data Analysis:
-
The large peak around 3.64 ppm corresponds to the repeating ethylene (B1197577) oxide protons (-CH₂CH₂O-) of the PEG backbone.
-
The methoxy protons (-OCH₃) will appear as a singlet around 3.38 ppm.
-
The characteristic protons of the terminal epoxide ring will appear as distinct multiplets in the 2.6-3.2 ppm range.
-
The degree of substitution can be calculated by comparing the integration of the epoxide protons to the integration of the methoxy protons.[7][11]
-
Protein PEGylation using mPEG-Epoxide
The following protocol is a representative example for the conjugation of mPEG-Epoxide to a model protein, Lysozyme.[1][6]
Materials:
-
Lysozyme
-
mPEG-Epoxide (e.g., 2 kDa)
-
0.1 M Carbonate Buffer (pH 8.0)
-
Dialysis membrane (e.g., 10 kDa MWCO)
-
Purified water
Procedure:
-
Protein Dissolution: Dissolve the protein (e.g., 15.0 mg, 1.0 µmol of Lysozyme) in the reaction buffer (3 mL of 0.1 M carbonate buffer, pH 8.0).
-
Reagent Addition: Add a molar excess of mPEG-Epoxide (e.g., 22-fold excess, 44.0 mg for a 2 kDa mPEG) to the protein solution.
-
Reaction: Stir the mixture at room temperature for an extended period, typically 48 hours, to ensure a high degree of PEGylation.[6]
-
Purification:
-
Transfer the reaction mixture to a dialysis cassette (10 kDa MWCO).
-
Dialyze against purified water for 3 days, with several changes of water, to remove unreacted mPEG-Epoxide and buffer salts.
-
-
Lyophilization: Freeze-dry the purified solution to obtain the PEGylated protein as a solid powder.
-
Characterization: Analyze the final product using techniques such as SDS-PAGE to confirm the increase in molecular weight and MALDI-TOF mass spectrometry to determine the number of attached PEG chains.[1][13]
Applications in Research and Drug Development
The unique properties of mPEG-Epoxide make it suitable for a variety of applications aimed at enhancing therapeutic molecules and materials.
-
Protein and Peptide Modification: The primary use is to increase the half-life, solubility, and stability of therapeutic proteins and peptides while reducing their immunogenicity.[3]
-
Drug Delivery: mPEG-Epoxide can be used to PEGylate small molecule drugs or the surface of nanocarriers (e.g., liposomes, nanoparticles) to improve their circulation time and targeting capabilities.[4][13]
-
Surface Modification: It is used to create biocompatible and anti-fouling surfaces on medical devices, biosensors, and research tools, which prevents non-specific protein adsorption.[13]
-
Hydrogel Formation: The epoxide group can participate in crosslinking reactions to form hydrogels for controlled drug release or tissue engineering applications.
Workflow and Logic Diagrams
Experimental Workflow for Protein PEGylation
The following diagram illustrates the typical workflow for a protein PEGylation experiment using mPEG-Epoxide.
References
- 1. Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00475F [pubs.rsc.org]
- 2. pongor.itk.ppke.hu [pongor.itk.ppke.hu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of polyethylene glycol-poly(glycerol carbonate) block copolymeric micelles as surfactant-free drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shsu-ir.tdl.org [shsu-ir.tdl.org]
- 9. researchgate.net [researchgate.net]
- 10. US7781563B2 - Preparing method of methoxypolyethyleneglycol and its derivatives - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. www2.oberlin.edu [www2.oberlin.edu]
- 13. researchgate.net [researchgate.net]
